1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
Description
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a structurally complex organic compound featuring a propanone backbone substituted with three interconnected aromatic systems. The molecule contains two 4-methoxyphenyl groups at the terminal positions and three thioether (-S-) linkages connecting intermediate phenyl rings.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[4-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O4S3/c1-35-25-7-3-23(4-8-25)31(33)19-21-37-27-11-15-29(16-12-27)39-30-17-13-28(14-18-30)38-22-20-32(34)24-5-9-26(36-2)10-6-24/h3-18H,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUAUKSBUDWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone, a complex organic compound with the molecular formula and a molecular weight of 574.77 g/mol, has garnered attention for its potential biological activities. This compound features multiple phenolic and sulfanyl groups, which are known to influence its pharmacological properties.
Chemical Structure
The structural complexity of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 574.77 g/mol |
| Key Functional Groups | Methoxy, sulfanyl, phenyl |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, compounds containing methoxy and sulfanyl groups have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of methoxyphenyl-thiosemicarbazones demonstrated selective anticancer activity, suggesting that structural modifications in the thiosemicarbazone framework can enhance their efficacy against cancer cells .
Antibacterial Activity
Compounds with similar moieties have also been evaluated for antibacterial properties. A series of synthesized compounds bearing sulfamoyl functionalities exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that the presence of sulfanyl groups may contribute to their effectiveness . The compound's ability to interact with bacterial enzymes could be a mechanism for its antibacterial action.
Enzyme Inhibition
The inhibition of key enzymes such as acetylcholinesterase (AChE) and urease is another area where this compound might exhibit biological activity. Research has shown that compounds with similar structures can act as potent AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are significant in managing conditions like peptic ulcers and kidney stones.
Case Studies
- Anticancer Screening :
- Antibacterial Testing :
Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins. These studies typically reveal how modifications in chemical structure can influence binding affinity and specificity towards biological targets, thereby affecting their biological activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, permeability, and metabolic stability are critical in determining how effectively a compound can be developed into a drug.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 574.77 g/mol. Its complex structure includes multiple methoxy and sulfanyl groups, contributing to its unique chemical reactivity and biological activity.
Chemistry
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it useful in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have explored its mechanism of action, which may involve:
- Enzyme Inhibition : Interacting with specific enzymes to inhibit their activity.
- Receptor Modulation : Affecting cellular receptors to alter signaling pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects. It shows promise as a lead compound for drug development, particularly in treating diseases where oxidative stress plays a role.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable for developing new products in various sectors.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Properties : Research indicated that the compound showed effectiveness against certain bacterial strains, highlighting its potential use in developing new antibiotics.
- Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes have shown promise in treating metabolic disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propanone Derivatives
Electronic and Reactivity Differences
- Thioether vs. Sulfonyl/Sulfonamide Groups: The target compound’s thioether linkages (C-S-C) contrast with sulfonyl (C-SO₂-C) groups in analogs like 1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone .
- Methoxy Substitution: The dual 4-methoxyphenyl groups in the target compound provide strong electron-donating effects, which may stabilize charge-transfer interactions more effectively than halogenated (e.g., chloro, fluoro) or non-substituted aryl groups in analogs .
- Triazole vs. Thioether Connectivity : The triazole-containing derivative () exhibits nitrogen-rich heterocyclic character, enabling hydrogen bonding—a feature absent in the sulfur-linked target compound .
Research Findings and Implications
Limitations and Challenges
- Synthetic Complexity: The target compound’s three thioether bonds necessitate precise stoichiometric control to avoid side reactions, a challenge less pronounced in mono-thioether derivatives .
- Solubility Trade-offs: While methoxy groups improve solubility in polar solvents, the extended aromatic system may limit solubility compared to smaller analogs like 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
